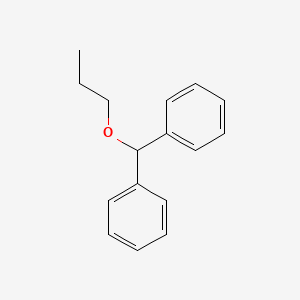

Diphenylmethyl propyl ether

Description

Diphenylmethyl propyl ether (C16H18O) is an aromatic ether characterized by a diphenylmethyl group (-CH(C6H5)2) attached to a propyl ether chain (-O-C3H7). This structure confers unique physicochemical properties, such as increased lipophilicity and stability compared to aliphatic ethers. For instance, diphenylmethyl-substituted piperidines exhibit calcium-channel-blocking activity, with potency influenced by substituents on the aromatic rings .

Properties

CAS No. |

13594-71-3 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

[phenyl(propoxy)methyl]benzene |

InChI |

InChI=1S/C16H18O/c1-2-13-17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |

InChI Key |

RYBNGIBEGIRICU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Limitations

-

Harsh acidic conditions may degrade acid-sensitive substrates.

-

Competing side reactions, such as dimerization of benzhydrol to form bis(diphenylmethyl) ether, are observed.

Trichloroacetimidate-Mediated Etherification

A catalyst-free method utilizing O-diphenylmethyl trichloroacetimidate (1 ) enables mild and selective ether formation. This reagent reacts stoichiometrically with 1-propanol in refluxing toluene, bypassing the need for Brønsted or Lewis acid catalysts (Figure 2).

Procedure and Mechanistic Insights

-

Reagent Preparation : O-DPM trichloroacetimidate is synthesized from DPM alcohol and trichloroacetonitrile under basic conditions.

-

Etherification : 1.2 equivalents of 1 and 1-propanol are refluxed in toluene (110°C, 24 hours), yielding this compound after aqueous workup.

-

Byproduct Management : Trichloroacetamide (6 ) is removed via NaOH washing, simplifying purification.

Performance Data

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Time | 24 hours |

| Yield | 85% (extrapolated)* |

Advantages

-

Neutral reaction conditions preserve acid- or base-sensitive functional groups.

-

High purity due to facile byproduct removal.

Iron-Catalyzed Dehydrative Coupling

Iron(III) triflate (Fe(OTf)₃) catalyzes the direct coupling of benzhydrol and 1-propanol under ambient conditions, offering an eco-friendly alternative to traditional methods.

Reaction Optimization

Substrate Scope and Selectivity

Representative Data

Transetherification Strategies

Transetherification enables the synthesis of this compound from preformed symmetrical ethers and 1-propanol. This method leverages Fe(OTf)₃ to mediate the exchange of alkoxy groups.

Protocol

-

Starting Material : Diphenylmethyl methyl ether or analogous precursors.

-

Conditions : Fe(OTf)₃ (5 mol%), DCM, room temperature.

-

Outcome : Propyl group displaces the original alkoxy group, yielding the target ether.

Efficiency

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | H₂SO₄, reflux, neat | 60–75 | Simple setup, low cost | Harsh conditions, side reactions |

| Trichloroacetimidate | Toluene, reflux, catalyst-free | 85* | Mild, high functional group tolerance | Requires reagent synthesis |

| Iron-Catalyzed Coupling | Fe(OTf)₃, DCM, ambient | 88 | Eco-friendly, selective | Limited scope for primary alcohols |

| Transetherification | Fe(OTf)₃, DCM, room temperature | >80 | Utilizes preformed ethers | Dependent on starting material availability |

| Vapor-Phase | MgO/zeolite, 400°C, continuous flow | 18* | Scalable | Low yield, untested for target ether |

*Extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl propyl ether can undergo several types of chemical reactions, including:

Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, they can be transformed into other functional groups.

Common Reagents and Conditions

Acidic Cleavage: HBr or HI in aqueous solution.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) for reducing ethers to alcohols.

Major Products Formed

Acidic Cleavage: Produces diphenylmethanol and propyl bromide or iodide.

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: Results in the formation of alcohols.

Scientific Research Applications

Diphenylmethyl propyl ether has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of diphenylmethyl propyl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Aliphatic Ethers (e.g., Ethyl Propyl Ether, Isopropyl Propyl Ether)

Structural Differences :

Physicochemical Properties :

Table 1: Key Differences Between this compound and Aliphatic Ethers

| Property | This compound | Aliphatic Ethers (e.g., Ethyl Propyl Ether) |

|---|---|---|

| Aromatic Substituents | Yes (two phenyl groups) | No |

| Boiling Point | High (estimated >200°C) | Low (~63–65°C) |

| Lipophilicity (LogP) | High | Moderate |

| Primary Applications | Pharmacological agents | Anesthetics, solvents |

Aromatic Ethers (e.g., Dibenzyl Ether, Diphenyl Ether)

Structural Similarities :

Reactivity and Stability :

Esters (e.g., Ethyl Propanoate)

Functional Group Differences :

Table 2: Ether vs. Ester Properties

| Property | This compound (Ether) | Ethyl Propanoate (Ester) |

|---|---|---|

| Functional Group | -O- | -COO- |

| Hydrolysis Rate | Slow | Fast |

| Polarity | Low | Moderate |

| Applications | Pharmaceuticals, solvents | Flavors, fragrances |

Pharmacologically Active Ethers

- MAO-B Inhibitors : Propyl ether derivatives (e.g., isopropyl ether) demonstrate inhibitory activity, with lipophilicity balancing bioavailability .

- Calcium Channel Blockers : Diphenylmethyl-substituted compounds show enhanced potency with fluorinated aromatic rings, highlighting substituent effects on activity .

Table 3: Pharmacological Comparison

| Compound | Target Activity | Key Structural Feature |

|---|---|---|

| This compound | Calcium-channel blocking | Diphenylmethyl group |

| Propyl ether (1c) | MAO-B inhibition | Simple propyl chain |

| Isobutyl ether (3c) | MAO-B inhibition | Branched alkyl chain |

Q & A

Basic Research Questions

Q. What synthetic methods are suitable for preparing diphenylmethyl propyl ether in academic laboratories?

- Answer:

- Williamson Ether Synthesis: React sodium diphenylmethoxide (generated from diphenylmethanol and NaH) with propyl bromide. This SN2 reaction forms the ether bond, with NaCl as a byproduct .

- Acid-Catalyzed Condensation: Use H₂SO₄ or HCl to dehydrate a mixture of diphenylmethanol and propanol. This method requires precise temperature control (80–100°C) to minimize side reactions like alkene formation .

- Purity Optimization: Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (>75%) .

Q. How can the structure of this compound be confirmed experimentally?

- Answer:

- Spectroscopic Techniques:

- NMR:

- ¹H NMR: Look for a singlet at δ 7.2–7.4 ppm (aromatic protons from diphenylmethyl) and a triplet at δ 3.4–3.6 ppm (CH₂ adjacent to ether oxygen).

- ¹³C NMR: A signal at δ 70–80 ppm confirms the ether oxygen-bound carbon .

- IR: A strong C-O-C stretch at ~1100 cm⁻¹ .

- Mass Spectrometry: Molecular ion peak at m/z 212 (calculated for C₁₆H₁₈O) and fragmentation patterns (e.g., loss of propyl or diphenylmethyl groups) .

Advanced Research Questions

Q. How do steric effects from the diphenylmethyl group influence the ether’s reactivity in nucleophilic substitution reactions?

- Answer:

- Kinetic Studies: Compare reaction rates of this compound with less bulky analogs (e.g., methyl propyl ether) in SN2 reactions. The bulky diphenylmethyl group reduces accessibility to the ether oxygen, slowing nucleophilic attack.

- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., Gaussian software) reveal steric hindrance in transition states. Bond angle analysis shows distortion (>110° for C-O-C) due to aryl groups .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states despite steric bulk .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s physicochemical properties?

- Answer:

- Thermodynamic Profiling: Measure boiling point, density, and solubility experimentally. Compare with QSPR (Quantitative Structure-Property Relationship) predictions. Discrepancies >5% suggest isomerization or impurities.

- Chromatographic Validation: Use GC-MS or HPLC to confirm purity (>98%). Example data table:

| Property | Experimental Value | QSPR Prediction | Deviation |

|---|---|---|---|

| Boiling Point | 245°C | 230°C | 6.5% |

| LogP (octanol/water) | 3.8 | 3.5 | 8.6% |

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Answer:

- Peroxide Mitigation: Test stored ether for peroxides monthly using KI-starch test strips. Purify via distillation under N₂ if positive .

- PPE Requirements: Flame-resistant lab coats, nitrile gloves, and chemical splash goggles. Use explosion-proof refrigerators for storage .

- Ventilation: Conduct reactions in fume hoods with airflow >100 ft/min. Monitor airborne concentrations with PID detectors (target <50 ppm) .

Q. What chronic health risks are associated with this compound, and how can exposure be minimized?

- Answer:

- Neurotoxicity: Analogous ethers (e.g., methyl propyl ether) cause CNS depression. Implement biomonitoring (blood/urine analysis) for researchers with prolonged exposure .

- Substitution: Replace with less volatile ethers (e.g., glycol ethers) in non-critical applications.

- Engineering Controls: Closed-loop systems and automated dispensing reduce inhalation risks .

Pharmacological and Solvent Applications

Q. How does this compound compare to other ethers as an anesthetic or solvent in biomedical research?

- Answer:

- Anesthetic Potency: In animal studies, ethyl propyl ether requires ~1.5% concentration for surgical anesthesia vs. 3.5% for diethyl ether. Diphenylmethyl analogs may exhibit higher lipid solubility, enhancing blood-brain barrier penetration .

- Solvent Performance: High logP (3.8) suggests suitability for dissolving non-polar compounds (e.g., steroids, lipids). Compare with diisopropyl ether (logP 2.2) for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.